molecular formula C23H23FN2O3S B3652795 2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide

2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide

Cat. No.: B3652795
M. Wt: 426.5 g/mol
InChI Key: NXLGUIYHAFZHKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group (C6H5CH2-), an ethylphenyl group (C6H5C2H5), a fluorophenyl group (C6H5F), and a sulfonyl group (SO2) attached to a glycinamide (NH2CH2CO) backbone .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions . The benzyl, ethylphenyl, and fluorophenyl groups could potentially be introduced through these methods.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl, ethylphenyl, and fluorophenyl groups are all aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo free radical bromination, nucleophilic substitution, or oxidation . The sulfonyl group could also potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug or a catalyst, its mechanism of action would depend on its specific role and the system in which it is used .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is being used. It could potentially be used in the development of new pharmaceuticals, as a catalyst in chemical reactions, or in materials science, among other possibilities .

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-2-19-10-6-7-11-22(19)25-23(27)17-26(16-18-8-4-3-5-9-18)30(28,29)21-14-12-20(24)13-15-21/h3-15H,2,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLGUIYHAFZHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
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2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
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2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
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2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
Reactant of Route 5
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2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
Reactant of Route 6
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2-(N-benzyl-4-fluorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide

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